

Physicochemical Characterization of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Chloro-3-methoxy-2-nitrobenzene*

Cat. No.: *B183051*

[Get Quote](#)

1-Chloro-3-methoxy-2-nitrobenzene is a substituted aromatic compound with a molecular formula of $C_7H_6ClNO_3$. Its chemical structure, featuring a benzene ring functionalized with a chloro group, a methoxy group, and a nitro group, dictates its physical and chemical properties, including its solubility.

The presence of the nonpolar benzene ring and the chloro group, combined with the polar ether (methoxy) and strongly electron-withdrawing nitro groups, results in a molecule of moderate overall polarity. This structural composition is the primary determinant of its interaction with various solvents.

Table 1: Physicochemical Properties of **1-Chloro-3-methoxy-2-nitrobenzene** and Related Isomers

Property	1-Chloro-3-methoxy-2-nitrobenzene	1-Chloro-2-methoxy-3-nitrobenzene	1-Chloro-3-methoxy-5-nitrobenzene
CAS Number	5472-99-1[1]	80866-77-9[2]	55910-07-1[3]
Molecular Formula	C ₇ H ₆ ClNO ₃ [1]	C ₇ H ₆ ClNO ₃ [2]	C ₇ H ₆ ClNO ₃ [3]
Molecular Weight	187.58 g/mol [1]	187.58 g/mol [2]	187.58 g/mol [3]
Appearance	Solid[1]	Colorless or yellowish crystal[4]	-
Melting Point	-	70-72 °C[4]	-
Boiling Point	-	241.5 °C[4]	-
Predicted XLogP3	-	2.4[2]	2.5[3]

Predicted Solubility Profile

The fundamental principle of "like dissolves like" serves as the primary guide for predicting the solubility of **1-Chloro-3-methoxy-2-nitrobenzene**.^[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Given the moderately polar nature of the target compound, a nuanced solubility profile is expected across a spectrum of common laboratory solvents.

- **Water & Polar Protic Solvents:** The compound is expected to be insoluble or have very low solubility in water, a highly polar protic solvent.^[4] The large, nonpolar aromatic ring dominates the molecule's character, limiting favorable interactions with water molecules. Structurally similar compounds like nitrobenzene and various chloronitrobenzenes exhibit very low aqueous solubility.^{[2][4][6][7][8][9]}
- **Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF):** Good solubility is predicted in these solvents. Solvents like acetone and ethyl acetate possess sufficient polarity to interact with the nitro and methoxy groups, while also being nonpolar enough to solvate the aromatic ring. p-Nitroanisole, a related compound, is moderately soluble in acetone.^[10]

- Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected in alcohols. While alcohols are polar and capable of hydrogen bonding, their alkyl chains provide a nonpolar character that can interact with the benzene ring. Sparingly soluble in cold ethanol and freely soluble in hot ethanol is a common characteristic for related chloronitrobenzene compounds. [\[7\]](#)[\[11\]](#)
- Nonpolar Aromatic Solvents (e.g., Benzene, Toluene): High solubility is anticipated in these solvents. The benzene ring of the solute will have strong, favorable pi-pi stacking interactions with the solvent molecules. Nitrobenzene and its chlorinated derivatives are readily soluble in benzene and toluene. [\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility is predicted in these solvents. The significant polarity imparted by the nitro and methoxy groups will likely prevent effective solvation by purely aliphatic, nonpolar solvents.

Table 2: Predicted Qualitative Solubility of **1-Chloro-3-methoxy-2-nitrobenzene**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Insoluble	Dominated by nonpolar aromatic ring.
Methanol, Ethanol	Moderate to Good	Balance of polar functional groups and nonpolar backbone.	
Polar Aprotic	Acetone, Ethyl Acetate, DMSO	Good to High	Effective solvation of both polar groups and the aromatic ring.
Nonpolar Aromatic	Toluene, Benzene	High	Strong "like-dissolves-like" interaction with the aromatic core.
Nonpolar Aliphatic	Hexane, Heptane	Low	Insufficient polarity to solvate the nitro and methoxy groups.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative data, direct experimental measurement is required. The following protocols are designed as self-validating systems for researchers to determine the solubility of **1-Chloro-3-methoxy-2-nitrobenzene**.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for **1-Chloro-3-methoxy-2-nitrobenzene** and related nitroaromatic compounds.

- Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[\[12\]](#)[\[13\]](#)
- Engineering Controls: All handling of the solid compound and its solutions should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors. [\[12\]](#)[\[14\]](#)
- Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin.[\[7\]](#) [\[12\]](#) Avoid direct contact.
- Disposal: Dispose of all chemical waste in designated, properly labeled containers according to institutional and local regulations.[\[12\]](#)

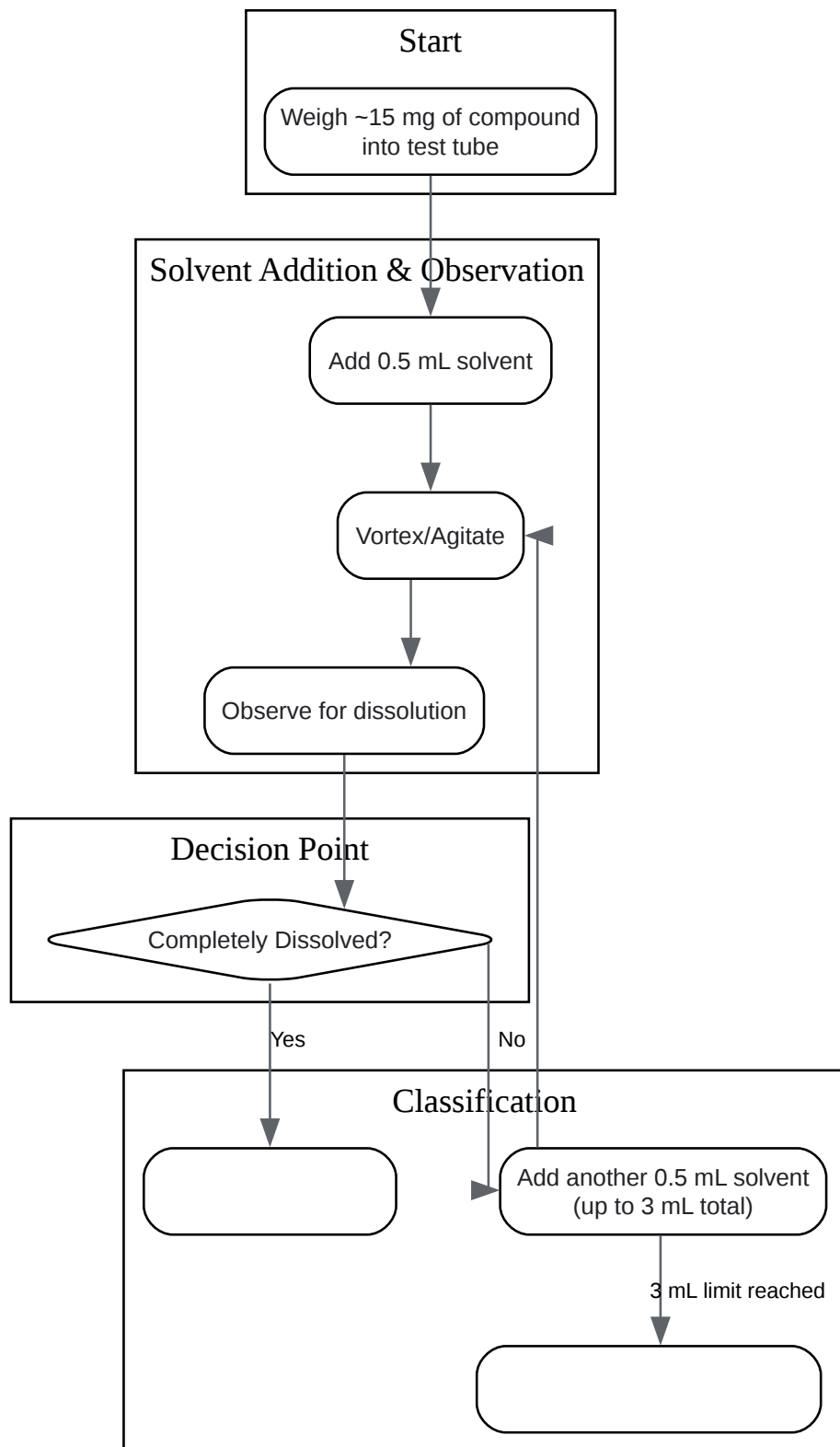
Qualitative Solubility Determination

This rapid test provides a preliminary assessment of solubility in various solvents.

Methodology:

- Add approximately 10-20 mg of **1-Chloro-3-methoxy-2-nitrobenzene** to a small test tube.
- Add the chosen solvent dropwise (e.g., 0.5 mL at a time) while vortexing or agitating the tube.
- Continue adding solvent up to a total volume of 3 mL.

- Observe and record whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."



[Click to download full resolution via product page](#)

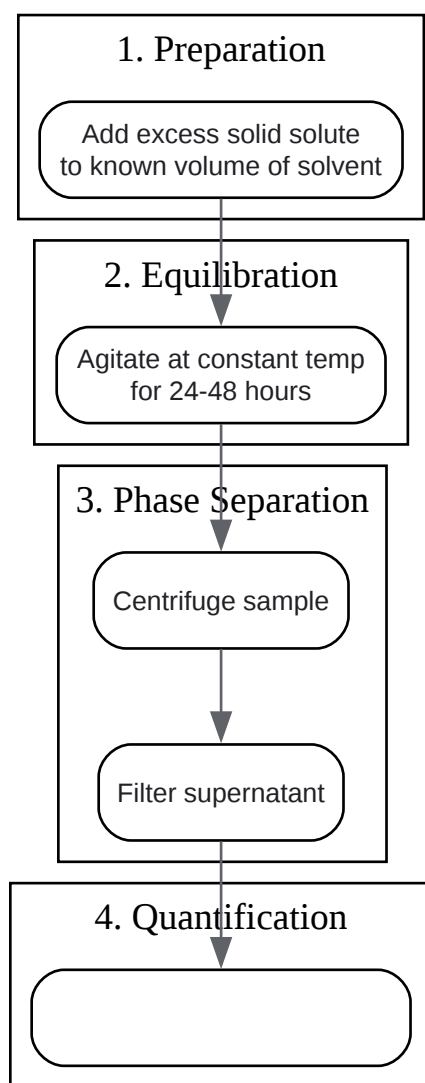
Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.^{[15][16]} It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

- **Preparation:** Add an excess amount of solid **1-Chloro-3-methoxy-2-nitrobenzene** to a sealed vessel (e.g., a screw-cap vial or flask) containing a known volume of the desired solvent. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.
- **Equilibration:** Agitate the vessel at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.^{[15][17]} A shaker bath or orbital shaker is ideal.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the sample and then carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.^[18]
- **Quantification:** Analyze the concentration of the solute in the clear, filtered saturated solution using an appropriate analytical technique.



[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Method.

Quantification Techniques

This method is straightforward and suitable for non-volatile solutes.^{[1][3][19]} It relies on evaporating the solvent and weighing the remaining solute.

Protocol:

- Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

- Record the total weight of the dish and the solution.
- Carefully evaporate the solvent in a fume hood, potentially using gentle heating.
- Once all solvent is removed, dry the dish containing the residue to a constant weight in a vacuum oven at a temperature below the compound's melting point.
- Cool the dish in a desiccator and weigh it accurately.
- Calculate the mass of the dissolved solute and express the solubility in g/L or mg/mL.[3][19]

This technique is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum, which is characteristic of aromatic nitro compounds.[20]

Protocol:

- Determine λ_{max} : Prepare a dilute solution of **1-Chloro-3-methoxy-2-nitrobenzene** in the chosen solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λ_{max}).
- Create a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at the λ_{max} . Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.[21]
- Sample Analysis: Take a precise volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of your calibration curve.
- Measure the absorbance of the diluted sample at λ_{max} .
- Use the equation from the calibration curve to calculate the concentration of the diluted sample.
- Apply the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.[22]

Conclusion

While specific quantitative solubility data for **1-Chloro-3-methoxy-2-nitrobenzene** is not widely published, a robust understanding of its likely behavior can be derived from its molecular structure and comparison with analogous compounds. This guide provides a predictive framework, suggesting high solubility in nonpolar aromatic and polar aprotic solvents, moderate solubility in alcohols, and poor solubility in water and aliphatic hydrocarbons. For definitive quantitative results, the detailed, self-validating experimental protocols provided herein, including the industry-standard shake-flask method coupled with gravimetric or UV-Vis analysis, offer a clear and reliable path for researchers to generate precise solubility data tailored to their specific applications. Adherence to strict safety protocols is paramount when working with this class of compounds.

References

- PubChem. (n.d.). 1-Chloro-2-methoxy-3-nitrobenzene. National Center for Biotechnology Information.
- ChemBK. (2024). 1-chloro-2-methoxy-3-nitrobenzene.
- Aditya Dye Chem. (n.d.). Nitrobenzene.
- Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method.
- PubChem. (n.d.). Nitrobenzene. National Center for Biotechnology Information.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. *International Journal of Pharmaceutical Sciences and Drug Analysis*, 1(1), 58-60.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Wired Chemist. (n.d.). Gravimetric Analysis.
- ChemBK. (n.d.). 4-Nitrochlorobenzene.
- Solubility of Things. (n.d.). p-Nitroanisole.
- IARC. (2020). Some nitrobenzenes and other industrial chemicals. In *IARC Monographs on the Evaluation of Carcinogenic Risks to Humans*, No. 123. Lyon (FR): International Agency for Research on Cancer.
- Ellis, S. R. M., & Gibbon, J. D. (1964). Separation of o- and p-chloronitrobenzene by solvent extraction. I.
- PubChem. (n.d.). 1-Chloro-3-nitrobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information.

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- Vogt, F., et al. (2000).
- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Hilaris Publishing.
- HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- Weizmann Institute of Science Safety Unit. (n.d.). Standard laboratory safe handling/storage requirement.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry.
- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
- PubChem. (n.d.). 1-Chloro-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. adityadyechem.com [adityadyechem.com]
- 7. chembk.com [chembk.com]
- 8. 1-Chloro-3-nitrobenzene | C1C6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pharmajournal.net [pharmajournal.net]
- 20. researchgate.net [researchgate.net]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Characterization of 1-Chloro-3-methoxy-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183051#1-chloro-3-methoxy-2-nitrobenzene-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com